(2-Methylcyclohexyl)[(2,4,5-trichlorophenyl)sulfonyl]amine
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Overview
Description
(2-Methylcyclohexyl)[(2,4,5-trichlorophenyl)sulfonyl]amine is a chemical compound with the molecular formula C14H16Cl3NO2 It is known for its unique structure, which includes a cyclohexyl ring substituted with a methyl group and a sulfonyl group attached to a trichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclohexyl)[(2,4,5-trichlorophenyl)sulfonyl]amine typically involves the reaction of 2-methylcyclohexylamine with 2,4,5-trichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures (20-40°C)
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and implementing purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methylcyclohexyl)[(2,4,5-trichlorophenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2-Methylcyclohexyl)[(2,4,5-trichlorophenyl)sulfonyl]amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Methylcyclohexyl)[(2,4,5-trichlorophenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The trichlorophenyl ring can enhance the compound’s binding affinity to hydrophobic pockets within biological molecules, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclohexyl N-(2,5-dichlorophenyl)carbamate: Similar structure but with a carbamate group instead of a sulfonyl group.
2-Methylcyclohexyl N-(2,4-dichlorophenyl)sulfonylamine: Similar structure but with fewer chlorine atoms on the phenyl ring.
Uniqueness
(2-Methylcyclohexyl)[(2,4,5-trichlorophenyl)sulfonyl]amine is unique due to the presence of the sulfonyl group attached to a highly chlorinated phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16Cl3NO2S |
---|---|
Molecular Weight |
356.7 g/mol |
IUPAC Name |
2,4,5-trichloro-N-(2-methylcyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C13H16Cl3NO2S/c1-8-4-2-3-5-12(8)17-20(18,19)13-7-10(15)9(14)6-11(13)16/h6-8,12,17H,2-5H2,1H3 |
InChI Key |
GYBWLWNHSWCUST-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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